Cas no 2171461-52-0 (9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro3.5nonane)

9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro3.5nonane 化学的及び物理的性質
名前と識別子
-
- 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro3.5nonane
- EN300-1639441
- 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane
- 2171461-52-0
-
- インチ: 1S/C11H21NO2/c1-10(2)7-11(8-10)9(6-13-3)12-4-5-14-11/h9,12H,4-8H2,1-3H3
- InChIKey: HGEUPNHYTZRUOI-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(COC)C21CC(C)(C)C2
計算された属性
- せいみつぶんしりょう: 199.157228913g/mol
- どういたいしつりょう: 199.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 30.5Ų
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro3.5nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1639441-0.25g |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 0.25g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1639441-50mg |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1639441-250mg |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 250mg |
$855.0 | 2023-09-22 | ||
Enamine | EN300-1639441-5.0g |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 5g |
$2692.0 | 2023-06-04 | ||
Enamine | EN300-1639441-10.0g |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1639441-10000mg |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 10000mg |
$3992.0 | 2023-09-22 | ||
Enamine | EN300-1639441-5000mg |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 5000mg |
$2692.0 | 2023-09-22 | ||
Enamine | EN300-1639441-0.1g |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1639441-0.5g |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 0.5g |
$891.0 | 2023-06-04 | ||
Enamine | EN300-1639441-2.5g |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane |
2171461-52-0 | 2.5g |
$1819.0 | 2023-06-04 |
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro3.5nonane 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro3.5nonaneに関する追加情報
Introduction to 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane (CAS No. 2171461-52-0)
9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane, a compound with the CAS number 2171461-52-0, is a novel spirocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the spirocyclic framework and the methoxymethyl substituent, contribute to its intriguing chemical and biological properties.
The spirocyclic structure of 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane provides a rigid and conformationally constrained scaffold, which can enhance the compound's binding affinity and selectivity for specific biological targets. This rigidity is particularly advantageous in drug design, as it can reduce off-target effects and improve pharmacokinetic properties. The methoxymethyl group, on the other hand, introduces additional functional groups that can modulate the compound's solubility, stability, and bioavailability.
Recent studies have explored the potential applications of 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane in various therapeutic areas. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating neurological disorders, cardiovascular diseases, and metabolic conditions. The spirocyclic framework of this compound has been shown to interact effectively with GPCRs, leading to improved receptor activation or inhibition profiles.
In addition to its potential as a GPCR modulator, 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including arthritis, asthma, and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular and animal models. These findings suggest that 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane may have therapeutic potential in managing inflammatory conditions.
The pharmacokinetic properties of 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane have also been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a drug candidate to advance into clinical trials.
In terms of safety and toxicity, preliminary assessments indicate that 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane is well-tolerated at therapeutic doses in animal models. However, further toxicological studies are necessary to fully evaluate its safety profile before it can be considered for human use.
The synthetic route to produce 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane has been optimized to ensure high yields and purity levels. The synthesis involves several key steps, including the formation of the spirocyclic core through a ring-closing metathesis reaction followed by functional group manipulations to introduce the methoxymethyl substituent. This efficient synthetic strategy allows for the scalable production of the compound for further research and development.
In conclusion, 9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro[3.5]nonane (CAS No. 2171461-52-0) represents a promising lead compound with potential applications in various therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in drug discovery programs. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic potential for clinical use.
2171461-52-0 (9-(methoxymethyl)-2,2-dimethyl-5-oxa-8-azaspiro3.5nonane) 関連製品
- 2305448-39-7(N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide)
- 2694058-37-0(rac-tert-butyl (3aR,6aS)-3-methyl-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate)
- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 2168502-75-6(1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)
- 1107580-37-9(4-(Cyclopentylsulfanyl)phenylboronic acid)




